molecular formula C12H24O2 B1589512 2-(4-Propylcyclohexyl)propane-1,3-diol CAS No. 132310-86-2

2-(4-Propylcyclohexyl)propane-1,3-diol

Cat. No. B1589512
M. Wt: 200.32 g/mol
InChI Key: YKAQAUWVYATRHU-UHFFFAOYSA-N
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Patent
US05354502

Procedure details

340 cm] (1.3 mol) of a 70% NaAlH2 (OC2H4OCH3)2 in toluene with 340 cm3 of anhydrous toluene was stirred at room temperature while adding 57 g (0.2 mol) of diethyl 4-propylcyclohexylmalonate dropwise for 30 minutes, after which it was stirred for 5 hours on a hot water bath at 80°-90° C. The reactant was cooled to room temperature, and 50 cm3 of water and 1,000 cm3 of 15% HCl were dropped while stirring. The oily layer was removed, and the water layer was extracted with toluene and combined with the oily layer and washed with 10% HC1 and water. The toluene was removed, and the residue was recrystallized from hexane to obtain 18 g (0.09 mol) of 2-(4'-propylcyclohexyl)propane-1,3-diol (trans-cis form mixture).
[Compound]
Name
NaAlH2 (OC2H4OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
diethyl 4-propylcyclohexylmalonate
Quantity
57 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH:10]([C:16](OCC)=[O:17])[C:11](OCC)=[O:12])[CH2:6][CH2:5]1)[CH2:2][CH3:3].O.Cl>C1(C)C=CC=CC=1>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH:10]([CH2:11][OH:12])[CH2:16][OH:17])[CH2:6][CH2:5]1)[CH2:2][CH3:3]

Inputs

Step One
Name
NaAlH2 (OC2H4OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
340 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
diethyl 4-propylcyclohexylmalonate
Quantity
57 g
Type
reactant
Smiles
C(CC)C1CCC(CC1)C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after which it was stirred for 5 hours on a hot water bath at 80°-90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The oily layer was removed
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with toluene
WASH
Type
WASH
Details
washed with 10% HC1 and water
CUSTOM
Type
CUSTOM
Details
The toluene was removed
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CC)C1CCC(CC1)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mol
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.